BenchChemオンラインストアへようこそ!

7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

7-Chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine (CAS 714246-87-4) is a synthetic small-molecule heterocycle belonging to the nitro-benzoxadiazole (NBD) family, featuring a 2,1,3-benzoxadiazole core substituted with chloro (position 7), nitro (position 4), and a pyridin-2-ylamino group (position. With a molecular formula of C₁₁H₆ClN₅O₃ and a molecular weight of 291.65 g/mol, it is catalogued as screening compound BB_SC-1428 within the InterBioScreen synthetic compound collection.

Molecular Formula C11H6ClN5O3
Molecular Weight 291.65
CAS No. 714246-87-4
Cat. No. B2731723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine
CAS714246-87-4
Molecular FormulaC11H6ClN5O3
Molecular Weight291.65
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H6ClN5O3/c12-6-5-7(14-8-3-1-2-4-13-8)11(17(18)19)10-9(6)15-20-16-10/h1-5H,(H,13,14)
InChIKeyIKHISGUWORJMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine (CAS 714246-87-4): Core Benchmarks for Compound Selection


7-Chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine (CAS 714246-87-4) is a synthetic small-molecule heterocycle belonging to the nitro-benzoxadiazole (NBD) family, featuring a 2,1,3-benzoxadiazole core substituted with chloro (position 7), nitro (position 4), and a pyridin-2-ylamino group (position 5) . With a molecular formula of C₁₁H₆ClN₅O₃ and a molecular weight of 291.65 g/mol, it is catalogued as screening compound BB_SC-1428 within the InterBioScreen synthetic compound collection [1]. Its core benzoxadiazole scaffold is shared with known fluorescent probes (e.g., NBD-Cl) and p38 MAPK inhibitor leads, but the specific pyridin-2-ylamino substitution pattern distinguishes it from close analogs that bear substituted phenyl rings at this position, suggesting differential hydrogen-bonding capacity, basicity, and target-interaction profiles [2].

Why 7-Chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine Cannot Be Swapped with Generic NBD Analogs


Nitro-benzoxadiazole (NBD) compounds are not functionally interchangeable. The identity of the amine substituent at position 5 (or 4, depending on numbering) critically governs both the compound's fluorescence properties and its biological target engagement. In the p38 MAPK inhibitor series, a 5-chloro-2-methylphenyl group (as in FGA-19) yields an IC₅₀ of 1.8 µM against p38α-mediated MEF-2A phosphorylation and potent in vivo analgesic activity, whereas the unsubstituted phenyl analog shows markedly weaker activity [1]. Similarly, fluorescence-quantum-yield and emission-wavelength shifts exceeding 50 nm are reported upon changing the amine substituent on the NBD core [2]. The pyridin-2-yl group in CAS 714246-87-4 introduces a basic heterocyclic nitrogen (pKa ~5.2 for the conjugate acid) absent in phenyl-substituted analogs, which alters solubility, hydrogen-bond donor/acceptor balance, and the potential for metal-chelation or kinase hinge-region binding—factors that phenyl-based comparators such as (7-chloro-4-nitro-benzo[1,2,5]oxadiazol-5-yl)-(2,5-dimethyl-phenyl)-amine (Compound 6, US9096554B2) cannot replicate [3]. Consequently, substitution with a generic NBD-phenyl analog risks loss of the specific interaction profile for which procurement is intended.

Quantitative Differentiation Evidence for 7-Chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine Versus Closest Analogs


Pyridin-2-yl Versus Phenyl Substitution: Hydrogen-Bond Acceptor Capacity and Basicity

The target compound carries a pyridin-2-ylamino substituent, which provides a hydrogen-bond-accepting sp² nitrogen (pyridine N) not present in the phenyl-substituted analogs exemplified in US9096554B2 (e.g., Compound 6: (7-chloro-4-nitro-benzo[1,2,5]oxadiazol-5-yl)-(2,5-dimethyl-phenyl)-amine). The pyridine nitrogen contributes an additional H-bond acceptor (total H-bond acceptors = 7 for the target compound versus 5–6 for phenyl analogs) and a conjugate acid pKa of ~5.2, conferring pH-dependent solubility and ionization-state differences relative to the neutral phenyl series . This structural feature is directly relevant to kinase hinge-region binding motifs, where a pyridine nitrogen can serve as an ATP-adenine mimetic [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Regioisomeric Differentiation: 5-Amino Versus 4-Amino Substitution on the Benzoxadiazole Core

The target compound bears the amine substituent at position 5 of the benzoxadiazole ring (7-Cl, 4-NO₂, 5-NH-pyridin-2-yl). By contrast, the well-characterized p38 MAPK inhibitor FGA-19 (N-(5-chloro-2-methylphenyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine) carries the amine at position 4 with the nitro group at position 7—a regioisomeric arrangement. This positional swap alters the electronic push-pull system of the NBD chromophore: nitro and amino groups in a 4,5-relationship (target compound) versus a 4,7-relationship (FGA-19) produce distinct dipole moments and intramolecular charge-transfer (ICT) characteristics, resulting in different fluorescence excitation/emission maxima (class-level inference from the NBD literature) [1]. Additionally, the 5-amino regioisomer places the substituent ortho to the furazan oxygen, potentially affecting the compound's reactivity toward nucleophilic substitution at the chloro position [2].

Fluorescent Probe Development SAR Studies Chemical Biology

Predicted Lipophilicity and Drug-Likeness Relative to Phenyl-Substituted Benzoxadiazole p38 Inhibitors

The replacement of a substituted phenyl ring (as in Compound 6 of US9096554B2) with a pyridin-2-yl group is predicted to reduce lipophilicity due to the electron-withdrawing, polar nature of the pyridine heterocycle. Based on the molecular formula (C₁₁H₆ClN₅O₃) and the presence of 7 H-bond acceptors versus 1 H-bond donor, the target compound is predicted to have a lower logP and higher topological polar surface area (tPSA) than its dimethyl-phenyl analog (C₁₄H₁₁ClN₄O₃, MW ~318.7). This shift is expected to improve aqueous solubility at physiologically relevant pH (predicted logS improvement of +0.5 to +1.0 log units) and reduce non-specific protein binding, though experimental solubility and logD data are not yet published for this specific compound .

Drug Design ADME Prediction Lead Optimization

Chlorine at Position 7: Comparison with Non-Chlorinated 4-Nitro-NBD Analogs

The 7-chloro substituent in the target compound provides a second potential leaving group for nucleophilic aromatic substitution (SNAr), in addition to the classical NBD-Cl reactive site at position 4 (here occupied by the nitro group). In NBD-Cl (4-chloro-7-nitrobenzofurazan, CAS 10199-89-0), the chlorine is at position 4 and reacts readily with amines and thiols to form fluorescent conjugates [1]. In the target compound, the chlorine resides at position 7, adjacent to the furazan ring oxygen, while the nitro group at position 4 activates the ring toward nucleophilic attack. This arrangement may allow sequential or orthogonal derivatization strategies not possible with the symmetrical 4,7-dinitro or 4-chloro-7-nitro analogs. The presence of two electron-withdrawing groups (4-NO₂, 7-Cl) plus the electron-donating 5-NH-pyridin-2-yl creates a highly polarized aromatic system with predicted distinct reactivity compared to mono-substituted NBD derivatives .

Nucleophilic Aromatic Substitution SAR Chemical Probe Design

Absence of a Thioether or Sulfanyl Linker: Distinction from NSC 228155 (EGFR Activator)

NSC 228155 (4-nitro-7-[(1-oxidopyridin-2-yl)sulfanyl]-2,1,3-benzoxadiazole, CAS 113104-25-9) is a related nitro-benzoxadiazole compound that activates EGFR and inhibits the KIX-KID interaction (IC₅₀ = 0.36 µM) . The target compound differs by bearing a direct N–C bond to the pyridine ring (secondary amine linker) rather than a thioether (–S–) linkage, and lacks the pyridine N-oxide moiety. The N–C linkage is metabolically more stable than the thioether, which is susceptible to oxidation, and alters the geometry and electronics of the pyridine-benzoxadiazole connection. This fundamental difference in linker chemistry means the two compounds cannot be assumed to share biological target profiles, and the target compound's activity at EGFR or KIX-KID has not been reported .

EGFR Signaling Chemical Probe Selectivity Covalent Inhibitor Design

Supplier and Purity Differentiation: InterBioScreen Catalog Grade Versus Alternative Vendors

The target compound is catalogued as BB_SC-1428 within the InterBioScreen synthetic compound collection, which comprises over 485,000 compounds built around functionalized heterocyclic drug-like molecules . Multiple vendors list this compound with purity specifications of 95%+ (CheMenu) or 98% (Leyan) . Sourcing from the InterBioScreen collection ensures batch-to-batch consistency, availability of characterization data, and compatibility with high-throughput screening workflows. Alternative vendors may supply the same CAS number at lower purity grades or without full analytical characterization, potentially compromising assay reproducibility. The compound is typically supplied as a solid powder, with storage recommended at 2–8°C sealed in dry conditions .

Compound Procurement Screening Library Quality Control

Optimal Application Scenarios for 7-Chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine Based on Differential Evidence


Kinase Inhibitor Screening Campaigns Targeting p38 MAPK or Related Ser/Thr Kinases

The compound's benzoxadiazole scaffold is validated in the p38 MAPK inhibitor patent literature (US9096554B2), where close phenyl-substituted analogs exhibit low-micromolar p38 inhibition [1]. The pyridin-2-yl substituent provides a hydrogen-bond-accepting nitrogen suitable for kinase hinge-region interactions. This compound is appropriate as a diversity element in p38-focused screening libraries where the pyridine nitrogen is hypothesized to mimic the ATP adenine motif more closely than a phenyl ring. Users should include the phenyl analog (Compound 6, US9096554B2) as a direct comparator to isolate the contribution of the pyridine nitrogen to potency and selectivity. [1]

Fluorescent Probe Development Leveraging Regioisomeric 4,5-Substitution Pattern

The 5-amino-4-nitro substitution pattern represents a regioisomeric variation of the classical 4-amino-7-nitro NBD fluorescent scaffold. NBD derivatives are well-established as environment-sensitive fluorophores, with emission properties tunable by substitution [2]. The 4,5-arrangement in this compound is predicted to produce distinct intramolecular charge-transfer characteristics compared to 4,7-substituted analogs like FGA-19. Researchers developing novel fluorescent sensors or labels should evaluate this compound for unique excitation/emission wavelengths and quantum yields that could fill spectral gaps in multiplexed imaging or detection assays. [2]

Covalent Chemical Probe Design Utilizing the 7-Chloro SNAr Handle

The 7-chloro substituent adjacent to the furazan oxygen offers a site for nucleophilic aromatic substitution (SNAr) that is regiochemically distinct from the widely exploited 4-chloro position in NBD-Cl [3]. This enables covalent attachment of the benzoxadiazole fluorophore or pharmacophore to biological targets (e.g., cysteine thiols, lysine amines) with a different exit vector than standard NBD-Cl conjugates. Medicinal chemists designing covalent inhibitors or activity-based probes can exploit this orthogonal reactivity for linker-attachment strategies that preserve the 5-amino pharmacophore for target recognition. [3]

Physicochemical Property Modulation in Lead Optimization Programs

For medicinal chemistry programs seeking to improve the solubility and reduce the lipophilicity of benzoxadiazole-based lead series, the pyridin-2-yl analog offers an estimated logD₇.₄ reduction of 0.5–1.0 log units and a tPSA increase of ~25–35 Ų compared to the dimethyl-phenyl analog (Compound 6, US9096554B2) . This property shift is consistent with improved developability profiles and reduced promiscuity. The compound can serve as a tool to probe the lipophilicity-activity relationship within a benzoxadiazole series without altering the core pharmacophore.

Quote Request

Request a Quote for 7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.